Product packaging for Oxan-4-ylmethyl methanesulfonate(Cat. No.:CAS No. 132291-95-3)

Oxan-4-ylmethyl methanesulfonate

Cat. No.: B1283426
CAS No.: 132291-95-3
M. Wt: 194.25 g/mol
InChI Key: HJZXNSXKMBRTJZ-UHFFFAOYSA-N
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Description

Contextualization within Oxane and Sulfonate Chemistry

To fully appreciate the utility of Oxan-4-ylmethyl methanesulfonate (B1217627), one must first understand its constituent chemical families: oxanes and sulfonate esters.

Oxanes: Oxanes are heterocyclic compounds characterized by a saturated six-membered ring containing five carbon atoms and one oxygen atom. fishersci.com The parent compound is known as tetrahydropyran (B127337) (THP). This structural motif is prevalent in many natural products and has become a desirable component in medicinal chemistry. Its inclusion in a molecule can influence properties such as solubility and metabolic stability. acs.orgnih.gov

Sulfonate Esters: Sulfonates are compounds containing the R-SO₃⁻ functional group. wikipedia.org Sulfonate esters, with the general structure R¹SO₂OR², are derivatives of sulfonic acids. wikipedia.org The methanesulfonate (mesylate) group, in particular, is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion. This reactivity makes sulfonate esters, including Oxan-4-ylmethyl methanesulfonate, powerful alkylating agents in organic synthesis. wikipedia.org The combination of the stable, often beneficial oxane ring with the reactive mesylate ester functional group provides a versatile building block for synthetic chemists.

Historical Perspective on its Emergence in Research Literature

While the foundational chemistry of sulfonate esters has been established for over a century, with early preparations of compounds like dimethyl sulfate (B86663) dating back to the 19th century, this compound is a more modern reagent. wikipedia.org Its formal registration is marked by its CAS Number, 132291-95-3, which points to its characterization around 1991. nih.govapolloscientific.co.uk

The emergence of this specific compound aligns with a growing interest in the late 20th century in creating specialized building blocks for organic synthesis. Research published around this time, such as a 1990 article in The Journal of Organic Chemistry on the synthesis of carbohydrate sulfonates, highlights the focus on developing novel sulfonate esters for targeted applications. acs.org The literature indicates that this compound is primarily valued as a synthetic intermediate, rather than an end product, used in the construction of more complex molecules. chemicalbook.com

Significance in Contemporary Chemical Synthesis and Discovery

The primary significance of this compound lies in its role as a versatile intermediate in multi-step organic syntheses. Its utility stems from the predictable and efficient reactivity of the methanesulfonate group.

The classical preparation of this compound involves the reaction of (Oxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base. This straightforward synthesis yields a product that serves as a key electrophile. In subsequent reactions, the methanesulfonate acts as a leaving group, allowing for nucleophilic attack at the adjacent methylene (B1212753) carbon. This facilitates the covalent attachment of the entire oxan-4-ylmethyl fragment onto a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur atoms.

This capability is particularly valuable in the field of drug discovery and medicinal chemistry, where the tetrahydropyran ring is a favored scaffold. nih.gov By using this compound, chemists can readily incorporate this desirable structural unit into novel drug candidates to optimize their biological activity and pharmacokinetic properties. nih.gov The compound's ability to act as a bridge between the well-established chemistry of sulfonates and the modern demand for specific heterocyclic motifs underscores its importance in the ongoing quest for new and improved chemical entities.

Chemical Compound Data

Table 1: Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₄O₄S nih.gov
Molecular Weight 194.25 g/mol nih.gov
CAS Number 132291-95-3 nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name Synonyms
This compound (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, 4-(Methanesulfonyloxymethyl)tetrahydropyran nih.govapolloscientific.co.uk
(Oxan-4-yl)methanol Tetrahydropyran-4-methanol (B104037), (Tetrahydro-2H-pyran-4-yl)methanol nih.gov
Methanesulfonyl chloride Mesyl chloride
Oxane Tetrahydropyran (THP)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4S B1283426 Oxan-4-ylmethyl methanesulfonate CAS No. 132291-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-4-ylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZXNSXKMBRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569444
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132291-95-3
Record name (Oxan-4-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Oxan 4 Ylmethyl Methanesulfonate

Established Synthetic Pathways for Oxan-4-ylmethyl Methanesulfonate (B1217627)

The synthesis of Oxan-4-ylmethyl methanesulfonate is primarily achieved through well-established methodologies that involve the transformation of a readily available precursor. These methods are reliable and have been widely adopted in synthetic chemistry.

Precursor-Based Synthesis Routes

The most common and direct route to this compound involves the use of (tetrahydro-2H-pyran-4-yl)methanol as a key precursor. This alcohol provides the core tetrahydropyran (B127337) structure, which is then functionalized to introduce the methanesulfonate group.

The synthesis of the precursor, (tetrahydro-2H-pyran-4-yl)methanol, can be accomplished through various methods. A high-yielding approach involves the reduction of ethyl tetrahydropyran-4-carboxylate. This reaction is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds efficiently at low temperatures, often yielding the desired alcohol in excellent purity and quantity after a simple workup procedure.

Functional Group Interconversion Strategies

The conversion of the precursor alcohol, (tetrahydro-2H-pyran-4-yl)methanol, to the target methanesulfonate ester is a classic example of functional group interconversion. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.

The base, commonly a tertiary amine such as triethylamine (B128534) (Et₃N) or pyridine (B92270), serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The reaction is generally performed in an aprotic solvent, for instance, dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (THF), at reduced temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. A typical experimental procedure involves the slow addition of methanesulfonyl chloride to a stirred solution of the alcohol and the base in the chosen solvent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product is isolated through aqueous workup and purification, often by column chromatography. whiterose.ac.uk

A representative reaction is depicted below:

Reaction Scheme:

Generated code
Reactant 1Reactant 2BaseSolventTypical YieldReference
(tetrahydro-2H-pyran-4-yl)methanolMethanesulfonyl chlorideTriethylamineDichloromethane>90% whiterose.ac.uk
(tetrahydro-2H-pyran-4-yl)methanolMethanesulfonyl chloridePyridineTetrahydrofuranHighGeneral Knowledge

Stereoselective Synthesis Approaches

While the synthesis of racemic this compound is straightforward, the preparation of enantiomerically pure forms requires stereoselective strategies. The chirality of the final product is dictated by the stereochemistry of the precursor alcohol. Therefore, the focus of stereoselective synthesis lies in the enantioselective preparation of (R)- or (S)-(tetrahydro-2H-pyran-4-yl)methanol.

Methods for the asymmetric synthesis of chiral tetrahydropyran derivatives often involve enzymatic resolutions or the use of chiral catalysts in key bond-forming reactions that establish the stereocenters of the tetrahydropyran ring. For instance, asymmetric hydrogenation or reduction of a suitable prochiral precursor can lead to the desired chiral alcohol. Once the enantiomerically pure alcohol is obtained, its conversion to the corresponding methanesulfonate proceeds with retention of configuration at the stereocenter, as the reaction occurs at the hydroxyl group and does not involve the chiral carbon.

Novel Synthetic Methodologies Development

In line with the growing emphasis on sustainable and efficient chemical processes, novel methodologies for the synthesis of sulfonate esters, including this compound, are being explored.

Green Chemistry Approaches in Synthesis

A significant advancement in the synthesis of methanesulfonates is the development of greener reaction conditions. One such approach involves the use of water as a solvent, which is a benign and environmentally friendly alternative to traditional organic solvents.

Catalytic Synthesis Innovations

Recent research has focused on the development of catalytic methods for sulfonylation reactions. An innovative and environmentally conscious method for the mesylation of primary alcohols has been reported, which utilizes water as the solvent and is promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of an amine. This Schotten-Baumann-type reaction is performed at a controlled pH to prevent the hydrolysis of the methanesulfonyl chloride. This catalytic approach not only represents a greener alternative but also simplifies the reaction setup and workup procedures. The use of a catalytic amount of amine, such as N,N-dimethylbutylamine or triethylamine, is crucial for the success of the mesylation in an aqueous medium.

CatalystBaseSolventSubstrate ScopeKey Advantage
N,N-Dimethylbutylamine or Triethylamine (catalytic)Potassium HydroxideWaterPrimary AlcoholsGreen solvent, catalytic base

This catalytic, water-based method offers a promising and sustainable route for the synthesis of this compound and other primary alcohol-derived sulfonate esters.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions, and greater scalability. nih.gov While specific documented applications of flow chemistry for the synthesis of this compound are not widespread in the reviewed literature, the principles of flow chemistry can be applied to its synthesis, particularly the mesylation step.

The mesylation of alcohols is an exothermic reaction, and flow reactors provide superior temperature control, which is critical for minimizing side reactions and ensuring product purity. youtube.com A typical flow setup would involve pumping a solution of (oxan-4-yl)methanol and a base through a tube reactor, where it is mixed with a continuous stream of methanesulfonyl chloride solution. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and yield. youtube.com The use of packed-bed reactors containing a solid-supported base could also streamline the process by simplifying purification. The continuous nature of the process allows for the direct integration of subsequent reaction steps, potentially telescoping the synthesis of more complex molecules derived from this compound. beilstein-journals.org

ParameterTypical Range in Flow SynthesisBenefit in Flow vs. Batch
Residence Time Seconds to minutesPrecise control over reaction time, enabling optimization and minimizing byproduct formation. youtube.com
Temperature -20 to 100 °CExcellent heat exchange allows for the use of higher temperatures to accelerate the reaction safely. beilstein-journals.org
Reagent Stoichiometry Near-equimolarPrecise molar ratio control reduces waste and simplifies downstream processing.
Mixing Efficient and rapidEnhanced mass transfer leads to faster reaction rates and higher yields. youtube.com

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key parameters for optimization include reaction concentration, temperature, reagent addition rate, and impurity profiles.

For the mesylation of (oxan-4-yl)methanol, optimization would focus on maximizing the yield and purity of the desired product while minimizing the formation of byproducts. This can be achieved by systematically varying the reaction parameters. sigmaaldrich.com For instance, the choice of base and its stoichiometry can significantly impact the reaction outcome. A slight excess of the base is typically used to ensure complete neutralization of the generated HCl.

Process analytical technology (PAT) can be employed to monitor the reaction in real-time, allowing for better control and understanding of the reaction kinetics. The work-up and isolation procedures are also critical aspects of large-scale synthesis. Developing a robust and scalable purification method is essential for obtaining this compound of the required purity.

ParameterFocus of OptimizationDesired Outcome
Solvent Selection of an appropriate solvent that ensures good solubility of reactants and is easily removed.High reaction rate, ease of product isolation, and minimal environmental impact.
Temperature Maintaining an optimal temperature to ensure a high reaction rate without significant byproduct formation.Increased yield and purity, reduced reaction time.
Base Choice of base and its stoichiometry to effectively neutralize HCl without causing side reactions.High conversion of the starting material and minimal impurities.
Work-up Development of a simple and efficient work-up procedure to remove excess reagents and byproducts.High recovery of the pure product.

Purification and Isolation Techniques in Research Scale

At the research scale, the purification of this compound is crucial to ensure its suitability for subsequent synthetic steps. The primary purification method following the mesylation reaction is typically column chromatography on silica (B1680970) gel. nih.gov

After the reaction is complete, the reaction mixture is usually quenched, for example, with a dilute aqueous acid or base, to neutralize any remaining reagents. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The resulting crude product is then subjected to column chromatography.

The choice of eluent for column chromatography is determined by the polarity of the compound and the impurities present. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often employed to effectively separate the desired product from unreacted starting material, the base, and any side products. nih.gov The purity of the isolated fractions is typically assessed by thin-layer chromatography (TLC) and confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification StepDescriptionPurpose
Quenching Addition of an aqueous solution (e.g., dilute HCl or NaHCO₃) to the reaction mixture.To stop the reaction and neutralize reactive species.
Extraction Partitioning the product between an organic solvent and water.To separate the product from water-soluble impurities.
Washing Washing the organic layer with brine or water.To remove any remaining water-soluble impurities.
Drying Treating the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄).To remove residual water from the organic solvent.
Concentration Removal of the solvent under reduced pressure.To obtain the crude product.
Column Chromatography Passing the crude product through a silica gel column with a suitable eluent.To separate the desired product from impurities based on polarity. nih.gov

Mechanistic Investigations of Reactions Involving Oxan 4 Ylmethyl Methanesulfonate

Role as an Electrophilic Synthon

Oxan-4-ylmethyl methanesulfonate (B1217627) functions as an electrophilic synthon. The carbon atom bonded to the oxygen of the methanesulfonate group is electron-deficient and thus electrophilic. This is due to the strong electron-withdrawing effect of the sulfonate ester. The mesylate group is an excellent leaving group because its negative charge is stabilized through resonance, making it the conjugate base of a strong acid (methanesulfonic acid). pitt.edumasterorganicchemistry.com This inherent reactivity allows the compound to be readily attacked by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The primary mode of reaction for oxan-4-ylmethyl methanesulfonate is nucleophilic substitution, predominantly following the SN2 (bimolecular nucleophilic substitution) mechanism. pitt.edu This pathway is favored because the electrophilic carbon is primary and relatively unhindered, allowing for effective backside attack by a nucleophile. libretexts.orgmasterorganicchemistry.com This single-step, concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the mesylate leaving group. masterorganicchemistry.comlibretexts.org The reaction results in an inversion of configuration at the electrophilic carbon, a hallmark of the SN2 mechanism. libretexts.orgmasterorganicchemistry.com

A wide array of nucleophiles, such as amines, thiols, cyanides, and alkoxides, can be used to displace the mesylate group. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the process.

Interactive Data Table: Examples of SN2 Reactions

NucleophileReagent ExampleProduct Class
AmineR-NH₂Secondary Amine
ThiolR-SHThioether
CyanideNaCNNitrile
AlkoxideR-ONaEther

Elimination Reaction Pathways

While SN2 reactions are dominant, elimination reactions can occur as a competing pathway, typically via the E2 (bimolecular elimination) mechanism. libretexts.org This is particularly true in the presence of strong, sterically hindered bases, such as potassium tert-butoxide. numberanalytics.com In the E2 mechanism, the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond.

For primary substrates like this compound, SN2 reactions are generally much faster and more favorable than E2 reactions. libretexts.org Elimination becomes a more significant side reaction when using secondary or tertiary substrates, or when employing a nucleophile that is also a strong base. researchgate.net Factors such as higher temperatures and the use of bulky bases can increase the proportion of the elimination product. numberanalytics.comresearchgate.net

Rearrangement Reactions

Rearrangement reactions are not a common pathway for this compound under standard SN2 or E2 conditions. Such rearrangements typically proceed through a carbocation intermediate, which is characteristic of SN1 and E1 reactions. libretexts.orgchemistrysteps.com Since this compound is a primary mesylate, the formation of a primary carbocation is highly energetically unfavorable and thus unlikely. libretexts.org

The use of SN2 conditions, which avoid carbocation formation, is a key advantage of using sulfonate esters like mesylates, as it prevents potential rearrangements and loss of stereochemistry that can occur with other methods. masterorganicchemistry.comchemistrysteps.com While rearrangements in tetrahydropyran-containing systems can be induced under specific photochemical or acid-catalyzed conditions, these are not typical for the reactions of this particular mesylate. wiley-vch.dersc.orguchicago.edu

Transition State Analysis in Key Transformations

The key transformation for this compound is the SN2 reaction. The rate of this reaction is determined by the energy of its transition state. pitt.edulibretexts.org In the SN2 transition state, the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. pitt.edumasterorganicchemistry.com The incoming nucleophile and the departing mesylate group are positioned at 180° to each other, occupying the two axial positions. masterorganicchemistry.com

The energy of this transition state, and therefore the reaction rate, is sensitive to several factors:

Steric Hindrance: Increased steric bulk on the substrate hinders the approach of the nucleophile, raising the energy of the transition state and slowing the reaction. masterorganicchemistry.comlibretexts.org As a primary substrate, this compound has low steric hindrance, favoring a rapid SN2 reaction. libretexts.org

Nucleophilicity: A stronger nucleophile will lead to a more stable transition state with a lower activation energy, thus increasing the reaction rate. libretexts.org

Leaving Group Ability: The methanesulfonate group is an excellent leaving group, which stabilizes the transition state and facilitates the reaction. pitt.edu

Solvent: Polar aprotic solvents can solvate the cation of a nucleophilic salt without strongly solvating the anion (the nucleophile), enhancing its reactivity and speeding up the reaction. pitt.edu

Computational studies and kinetic experiments on similar systems confirm these principles, highlighting the delicate balance of electronic and steric factors that govern the SN2 transition state. libretexts.org

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of Oxan-4-ylmethyl methanesulfonate (B1217627) by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of Oxan-4-ylmethyl methanesulfonate is expected to show distinct signals corresponding to the different sets of protons in the molecule. The methanesulfonate group's methyl protons (CH₃) would appear as a sharp singlet, typically in the range of 2.8-3.0 ppm, due to the strong deshielding effect of the adjacent sulfonyl group. chemicalbook.comopenstax.org

The protons of the methylene (B1212753) bridge (-CH₂-O) are diastereotopic and would likely appear as a doublet around 4.1 ppm. This downfield shift is attributed to the electron-withdrawing nature of the oxygen atom in the ester linkage. The signal is split into a doublet by the adjacent methine proton on the oxane ring.

The protons on the oxane ring itself present a more complex pattern. The methine proton at the C4 position (H-4) would be a multiplet, integrating to one proton, located in the 1.8-2.0 ppm region. The four sets of methylene protons (H-2, H-3, H-5, H-6) on the oxane ring would produce overlapping multiplets between approximately 1.2 and 3.9 ppm. openstax.org The axial and equatorial protons at each position are chemically non-equivalent, leading to complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
CH₃ (mesylate)~2.9Singlet
-CH₂-O (methylene bridge)~4.1Doublet
H-4 (oxane ring)~1.9Multiplet
H-2, H-6 (oxane ring)~3.3 - 3.9Multiplet
H-3, H-5 (oxane ring)~1.2 - 1.6Multiplet

In the ¹³C NMR spectrum, six distinct signals are expected for the seven carbon atoms of this compound, as the C-3 and C-5, as well as C-2 and C-6 carbons of the oxane ring, are chemically equivalent due to symmetry.

The methyl carbon of the methanesulfonate group is anticipated to resonate at approximately 37 ppm. hmdb.ca The methylene bridge carbon (-CH₂-O) would be significantly downfield, around 74 ppm, due to the direct attachment to the electronegative oxygen of the ester. The carbons within the oxane ring would appear at distinct shifts: C-4 (the methine carbon) around 35 ppm, the carbons adjacent to the ring oxygen (C-2 and C-6) near 67 ppm, and the other two carbons (C-3 and C-5) at approximately 29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (mesylate)~37
-CH₂-O (methylene bridge)~74
C-4 (oxane ring)~35
C-2, C-6 (oxane ring)~67
C-3, C-5 (oxane ring)~29

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons. Key correlations would be observed between the methylene bridge protons and the H-4 methine proton, as well as among the interconnected protons of the oxane ring (H-2 with H-3, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignments for the CH₃, -CH₂-O, and the various C-H groups of the oxane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides clear evidence for its key functional groups. libretexts.org The most prominent bands are associated with the sulfonate group. Strong, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. researchgate.netresearchgate.net

Additionally, characteristic C-O stretching vibrations will be present. The C-O-S ester linkage would exhibit a strong absorption band around 950-1050 cm⁻¹. The C-O-C ether linkage within the oxane ring typically shows a strong band in the 1080-1150 cm⁻¹ region. vscht.cz The spectrum would also feature C-H stretching absorptions from the alkane-like ring and methyl groups in the 2850-2960 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 2960Medium-Strong
S=O Asymmetric Stretch1350 - 1380Strong
S=O Symmetric Stretch1170 - 1190Strong
C-O-C Stretch (ether)1080 - 1150Strong
C-O-S Stretch (ester)950 - 1050Strong

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₄O₄S, with a calculated molecular weight of 194.25 g/mol and a monoisotopic mass of approximately 194.06 Da. nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 194 may be observed, though it might be weak. The fragmentation is likely dominated by cleavage of the bonds adjacent to the sulfonate and oxane functionalities. libretexts.orglibretexts.orgslideshare.net Common fragmentation pathways include:

Loss of the methanesulfonyl radical (•SO₂CH₃), leading to a fragment ion at m/z = 99, corresponding to the oxan-4-ylmethyl cation ([C₆H₁₁O]⁺). This is often a prominent peak.

Cleavage of the C-O bond of the ester can lead to the formation of a methanesulfonate anion fragment ([CH₃SO₃]⁻) at m/z = 95 in negative ion mode, or a corresponding cation in positive ion mode.

Fragmentation of the oxane ring itself can produce a series of smaller ions. slideshare.net For example, alpha-cleavage next to the ring oxygen is a common pathway for cyclic ethers. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This compound is not expected to show significant absorbance in the standard UV-Vis region (200-800 nm). The molecule lacks chromophores, which are unsaturated systems (like double bonds or aromatic rings) or functional groups with non-bonding electrons that undergo n→π* or π→π* transitions in this energy range. uobabylon.edu.iq

The compound consists entirely of saturated sigma (σ) bonds and non-bonding (n) electrons on the oxygen and sulfur atoms. The possible electronic transitions, such as n→σ* and σ→σ*, require high energy and thus occur at wavelengths below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers. uobabylon.edu.iqyoutube.com The lack of UV absorbance is an important characteristic, and in analytical methods requiring UV detection, the compound would need to be derivatized with a UV-active group.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, the atoms in a crystal are arranged in a regular, repeating pattern, which causes a beam of incident X-rays to be diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural details.

For a compound like this compound, which may exist as a solid at room temperature, single-crystal X-ray diffraction would provide definitive proof of its molecular structure. This analysis would confirm the connectivity of the atoms, the conformation of the oxane ring (typically a chair conformation), and the geometry around the sulfonate group.

Research Findings: A review of the current scientific literature did not yield specific, publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would be a novel contribution to the structural chemistry of this compound.

If such a study were to be conducted, the key crystallographic parameters would be determined. These typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). Furthermore, the analysis would provide precise measurements of bond lengths and angles within the molecule, as well as intermolecular interactions such as hydrogen bonds in the crystal lattice.

Below is a representative table illustrating the type of data that would be generated from a single-crystal XRD experiment.

Table 1: Representative Crystallographic Data for a Molecular Crystal This table is illustrative and does not represent experimental data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Advanced Vibrational Spectroscopy (Raman Spectroscopy)

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The interaction of the laser light with the vibrational modes of the molecules in the sample results in the energy of the scattered photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

A Raman spectrum features a number of peaks, showing the intensity and wavelength position of the inelastically scattered light. Each peak corresponds to a specific molecular bond vibration, including stretching, bending, and torsional modes. For this compound, the Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the oxane ring and the methanesulfonate functional group.

Research Findings: Specific experimental Raman spectroscopic data for this compound is not readily available in the surveyed literature. However, the expected vibrational modes can be predicted based on the known frequencies for similar functional groups.

The key functional groups in this compound are the saturated heterocyclic oxane ring (a tetrahydropyran (B127337) structure) and the methanesulfonate ester group (-O-SO₂-CH₃).

Oxane Ring Vibrations: The spectrum would be dominated by C-H stretching vibrations (typically in the 2800-3000 cm⁻¹ region) and C-H bending or scissoring modes (around 1450 cm⁻¹). The C-O-C stretching vibrations of the ether linkage within the ring are also expected, typically appearing in the 1050-1150 cm⁻¹ range.

Methanesulfonate Group Vibrations: The sulfonate group has very characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong Raman scatterers and are expected to appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O-C stretching vibration would likely be found in the 800-1000 cm⁻¹ region. The S-CH₃ group would also show characteristic C-H stretches and bends, as well as an S-C stretch (typically 650-750 cm⁻¹).

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed Raman band to a specific molecular motion. scirp.orgnih.gov

Table 2: Expected Characteristic Raman Vibrational Modes for this compound This table is based on typical frequency ranges for the constituent functional groups and does not represent specific experimental data for the title compound.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentFunctional Group
2800-3000C-H stretching (symmetric and asymmetric)Oxane ring, -CH₃
~1450CH₂ scissoring/bendingOxane ring
~1350S=O asymmetric stretchingMethanesulfonate
~1175S=O symmetric stretchingMethanesulfonate
1050-1150C-O-C stretchingOxane ring
800-1000S-O-C stretchingMethanesulfonate
650-750S-C stretchingMethanesulfonate

Computational Chemistry and Molecular Modeling of Oxan 4 Ylmethyl Methanesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structurenih.govmdpi.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Oxan-4-ylmethyl methanesulfonate (B1217627), this process would elucidate the most stable three-dimensional structure.

The core of the molecule is the oxane ring, which preferentially adopts a stable chair conformation to minimize angular and torsional strain. The (methanesulfonyloxy)methyl substituent can exist in either an axial or equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable. The bond connecting the substituent to the ring and the bonds within the flexible methanesulfonate group also have multiple rotational possibilities. A full conformational analysis, often using methods like simulated annealing, would systematically explore these rotational barriers to identify the global minimum energy conformer. sigmaaldrich.com

A DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. The results would detail the precise puckering of the oxane ring and the orientation of the mesylate group relative to the ring.

Table 1: Hypothetical Optimized Geometric Parameters for Equatorial Oxan-4-ylmethyl Methanesulfonate (Illustrative Data) This table presents expected, not experimentally verified, data that would be generated from a DFT geometry optimization.

ParameterBond/AtomsPredicted Value
Bond Length (Å) C(sulfonyl)-S1.78
S=O1.45
S-O(ester)1.60
O(ester)-C(methylene)1.46
C(methylene)-C(ring)1.54
C(ring)-O(ring)1.43
**Bond Angle (°) **O=S=O120.0
C(sulfonyl)-S-O(ester)102.0
S-O(ester)-C(methylene)118.0
O(ester)-C(methylene)-C(ring)109.5
Dihedral Angle (°) C(sulfonyl)-S-O-C(methylene)-178.0

Frontier Molecular Orbital (HOMO-LUMO) Analysismasterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.govbyjus.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. masterorganicchemistry.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the methanesulfonate group and the ether oxygen of the oxane ring, as these are the regions of highest electron density. The LUMO, conversely, is anticipated to be centered on the sulfonyl sulfur atom and the adjacent methylene (B1212753) carbon (the carbon attached to the ester oxygen). This distribution makes this carbon atom the primary site for nucleophilic attack.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. masterorganicchemistry.com This is consistent with the known reactivity of mesylates as good alkylating agents.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative Data) This table presents expected, not experimentally verified, data that would be generated from a DFT calculation.

ParameterPredicted Energy (eV)
HOMO Energy -7.50
LUMO Energy -0.85
HOMO-LUMO Gap 6.65

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. kau.edu.sa

For this compound, the MEP map would show distinct regions of negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the ether oxygen in the oxane ring. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group and the methylene bridge, with the most electrophilic carbon being the one attached to the sulfonate oxygen, even if it is not directly visualized as blue. The map provides an intuitive guide to the molecule's reactive sites. kau.edu.sa

Molecular Dynamics Simulations

While DFT calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and intermolecular interactions. researchgate.netresearchgate.netumich.edu

An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would reveal several key dynamic features. It would show the flexibility of the molecule, including the rapid interconversion between different twist and boat conformations of the oxane ring, although the chair form would predominate. The simulation would also track the rotation around the C-C and C-O single bonds of the side chain, showing how the methanesulfonate group orients itself relative to the ring and interacts with surrounding solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic chemical environment, such as during a reaction in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.commdpi.com These models use calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of new or untested compounds. nih.govmdpi.com

This compound contains a methanesulfonate ester, a functional group that is known as a structural alert for potential genotoxicity due to its ability to alkylate biological macromolecules like DNA. nih.govnih.gov Therefore, this compound could be included in a QSAR dataset for predicting genotoxicity.

Key descriptors for a QSAR model in this context would likely include:

Electronic Descriptors: LUMO energy (to quantify electrophilicity and susceptibility to nucleophilic attack), partial atomic charges on the sulfur and target carbon atoms.

Topological Descriptors: Molecular weight, number of rotatable bonds, and connectivity indices that describe the molecule's size and shape.

Physicochemical Descriptors: The octanol-water partition coefficient (LogP), which models the compound's lipophilicity. nih.gov

By building a statistically robust model from a large dataset of related sulfonates and other alkylating agents with known activity, the genotoxic potential of this compound could be predicted without the need for extensive experimental testing. nih.govmdpi.comresearchgate.net

Reaction Pathway Energetics and Transition State Prediction

A primary reaction of this compound is nucleophilic substitution, where a nucleophile attacks the electrophilic methylene carbon, displacing the methanesulfonate anion, which is a very stable leaving group. pqri.orgrsc.org Computational chemistry can be used to model the entire reaction pathway for such a process, for example, a bimolecular nucleophilic substitution (SN2) reaction. byjus.comkau.edu.sa

Using DFT, one can calculate the energy of the reactants (this compound and a nucleophile), the product (the alkylated nucleophile and the mesylate anion), and, most importantly, the transition state (TS) that connects them. masterorganicchemistry.commdpi.com The transition state is a high-energy, transient structure where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. byjus.comkau.edu.sa For an SN2 reaction, the TS would feature a pentacoordinate carbon atom with the incoming nucleophile and departing leaving group on opposite sides, leading to an inversion of stereochemistry at the reaction center. byjus.com

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By modeling this pathway, chemists can predict the reactivity of this compound with various nucleophiles and understand the factors that influence the reaction's feasibility and speed. nih.govsogang.ac.kr

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can help in the structural elucidation and characterization of the compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods involves calculating the magnetic shielding tensors of the nuclei in the molecule. nih.gov These calculations are sensitive to the chosen computational method, including the functional and basis set, as well as the conformation of the molecule. nih.govresearchgate.net For this compound, DFT calculations can provide theoretical values for the ¹H and ¹³C chemical shifts.

While specific, publicly available DFT calculations for the NMR spectra of this compound are not prevalent, general principles and data from related structures allow for an estimation of the expected chemical shifts. The protons and carbons of the oxane ring, the methylene bridge, and the methyl group of the methanesulfonate moiety would have distinct predicted chemical shifts based on their electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles of computational NMR prediction and data from analogous structures, as specific computational studies for this compound are not widely published. Actual values would be derived from specific DFT calculations.

Atom Position Predicted Chemical Shift (ppm) Notes
H (methyl of methanesulfonate)2.9 - 3.2Expected to be a singlet, deshielded by the adjacent sulfonyl group.
H (methylene bridge, -CH₂-O)4.0 - 4.3A doublet, significantly deshielded by the neighboring oxygen and sulfonate group.
H (oxane ring, positions 2,6)3.3 - 4.0Axial and equatorial protons will have distinct, complex splitting patterns.
H (oxane ring, positions 3,5)1.2 - 1.8Complex multiplets, generally more shielded than protons at positions 2 and 6.
H (oxane ring, position 4)1.8 - 2.2A multiplet, influenced by adjacent methylene and oxane ring protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles of computational NMR prediction and data from analogous structures, as specific computational studies for this compound are not widely published. Actual values would be derived from specific DFT calculations.

Atom Position Predicted Chemical Shift (ppm) Notes
C (methyl of methanesulfonate)37 - 40Influenced by the electronegative sulfur and oxygen atoms.
C (methylene bridge, -CH₂-O)70 - 75Deshielded due to attachment to two oxygen atoms.
C (oxane ring, position 4)35 - 40The carbon atom at the point of substitution.
C (oxane ring, positions 2,6)65 - 70Carbons adjacent to the ring oxygen.
C (oxane ring, positions 3,5)30 - 35More shielded carbons of the oxane ring.

It is important to note that the accuracy of these predicted values can be influenced by the solvent model used in the computation, as solvent effects can alter the electronic environment of the molecule. mdpi.com

Predicted Infrared (IR) Vibrational Frequencies

Computational models can also simulate the IR spectrum of this compound by calculating its vibrational frequencies. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

The predicted IR spectrum for this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonate group (S=O and S-O) and the C-O bonds of the ether and ester functionalities.

Table 3: Predicted IR Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies for sulfonate esters and tetrahydropyran (B127337) rings from computational studies on analogous compounds. Specific values would be obtained from a detailed frequency calculation for the molecule.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1350 - 1380Strong
Symmetric SO₂ Stretch1170 - 1190Strong
C-H Stretch (alkane)2850 - 3000Medium to Strong
C-O-S Stretch900 - 1000Strong
C-O-C Stretch (oxane ring)1080 - 1140Strong
CH₂ Bending1440 - 1480Medium

The computational prediction of IR spectra, similar to NMR predictions, relies on the level of theory and basis set employed. researchgate.net The calculated frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other limitations of the computational model. researchgate.net The presence of the characteristic sulfonate ester peaks is a key feature in the predicted spectrum. researchgate.net

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound's primary role in pharmaceutical research is that of a versatile intermediate, facilitating the construction of complex molecular architectures.

Oxan-4-ylmethyl methanesulfonate (B1217627) is utilized as an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro acetophenone (B1666503). chemdad.com This acetophenone derivative is a precursor for the preparation of substituted 4-alkyl-2(1H)-quinazolinones, which have been investigated as potential cardiotonic agents. chemdad.com Cardiotonic agents are a class of drugs that increase the force of contraction of the heart muscle, and they are used in the treatment of conditions like heart failure.

The same intermediate derived from Oxan-4-ylmethyl methanesulfonate, 3,4,5-Trimethoxy-2-nitro acetophenone, also plays a role in the development of anticancer agents. chemdad.com It can be used to synthesize 2-Amino-3,4,5-trimethoxybenzophenones, which are potent inhibitors of tubulin polymerization. chemdad.com Tubulin polymerization is a critical process in cell division, and its inhibition is a key mechanism for many successful anticancer drugs, as it leads to the arrest of cancer cell proliferation.

Intermediate Derived from this compoundSubsequent API ClassTherapeutic Area
3,4,5-Trimethoxy-2-nitro acetophenoneSubstituted 4-alkyl-2(1H)-quinazolinonesCardiology (Potential Cardiotonics)
3,4,5-Trimethoxy-2-nitro acetophenone2-Amino-3,4,5-trimethoxybenzophenonesOncology (Tubulin Polymerization Inhibitors)

The synthesis of indol-3-yl pyrazole (B372694) derivatives has been explored for various therapeutic applications. However, a direct synthetic route employing this compound as a key intermediate for this class of compounds is not prominently featured in the available patents and research articles.

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. nih.govsemanticscholar.orgnih.gov While numerous synthetic strategies for these derivatives have been developed, the specific use of this compound as an intermediate is not widely documented in the current body of scientific literature. nih.govsemanticscholar.orgnih.govgoogle.com

The tetrahydropyran (B127337) moiety is a structural feature in some kappa opioid receptor (KOR) antagonists. For instance, the potent and selective KOR antagonist BTRX-335140 contains a tetrahydro-2H-pyran-4-yl group. google.comnih.govpatsnap.com While the detailed experimental procedures for its synthesis are not fully disclosed in all publications, the structure implies that an intermediate like this compound could be a logical precursor for introducing this specific fragment into the final molecule. google.comnih.govpatsnap.com Kappa opioid receptor antagonists are being investigated for the treatment of depression, anxiety, and other stress-related disorders. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The oxane (tetrahydropyran) ring is a key structural feature. As a bioisostere of cyclohexane, the tetrahydropyran (THP) moiety can offer advantages such as improved metabolic stability and an additional hydrogen bond acceptor through its oxygen atom. pharmablock.com Modifications to the oxane ring are a primary focus in SAR studies. The position and nature of substituents on the ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of polar groups could enhance aqueous solubility, while lipophilic groups might improve membrane permeability. The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological activities and metabolic fates.

The methanesulfonate group is another critical component for SAR exploration. As a potent alkylating agent, its reactivity can be modulated by altering the electronic environment. The replacement of the methyl group with other alkyl or aryl moieties would influence the leaving group ability of the sulfonate, thereby tuning its reactivity and potential for covalent modification of biological targets.

The following interactive data table summarizes potential modifications to the "this compound" scaffold and their hypothetical impact on biological activity, based on established medicinal chemistry principles.

Structural Modification Rationale for Modification Predicted Impact on Activity/Properties
Oxane Ring Modifications
Introduction of polar substituents (e.g., -OH, -NH2)To increase hydrophilicity and potentially introduce new hydrogen bonding interactions with the target.May improve aqueous solubility and target binding affinity, but could also increase clearance.
Introduction of non-polar substituents (e.g., -CH3, -Ph)To increase lipophilicity and van der Waals interactions with the target.Could enhance membrane permeability and binding affinity, but may also increase metabolic susceptibility.
Altering ring stereochemistryTo explore the 3D space of the binding pocket and optimize interactions.Can lead to significant differences in potency and selectivity between stereoisomers.
Methanesulfonate Group Modifications
Replacement of methyl with larger alkyl groupsTo modulate the steric bulk and lipophilicity of the sulfonate ester.May affect the rate of nucleophilic attack and alter the compound's stability and reactivity.
Replacement of methyl with electron-withdrawing groupsTo increase the leaving group ability of the sulfonate.Would likely increase the alkylating potency of the compound.
Replacement of methyl with electron-donating groupsTo decrease the leaving group ability of the sulfonate.Would likely decrease the alkylating potency, potentially reducing off-target toxicity.

SAR studies of related oxazolidinone derivatives have shown that the nature of substituents can significantly influence inhibitory activities. nih.govresearchgate.net For example, in a series of factor Xa inhibitors, the size and water solubility of different alkylamino groups at a specific position were found to be crucial for anticoagulant activity. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of a lead compound.

Drug Discovery and Lead Compound Optimization

This compound serves as a valuable building block and intermediate in drug discovery and lead optimization processes. Lead optimization is a critical phase where a promising "hit" compound from initial screening is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. patsnap.comresearchgate.net

The incorporation of the oxan-4-ylmethyl moiety into a lead compound can be a strategic move to enhance its "drug-like" properties. The tetrahydropyran ring, being a polar heterocycle, can improve aqueous solubility and reduce the lipophilicity of a molecule compared to its carbocyclic analogue, which is often beneficial for optimizing pharmacokinetic profiles. pharmablock.com The introduction of an oxane or a similar oxetane (B1205548) ring can also be used to block metabolically labile sites within a molecule, thereby increasing its metabolic stability. nih.gov

Furthermore, the methanesulfonate group of this compound makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the convenient introduction of the tetrahydropyran-4-ylmethyl scaffold into a variety of lead structures containing nucleophilic functional groups such as amines, thiols, or phenols. This synthetic utility simplifies the exploration of the chemical space around a lead compound, which is a cornerstone of lead optimization.

The process of lead optimization is often an iterative cycle of design, synthesis, and testing. nih.gov Computational tools can aid in the rational design of new analogues, but their synthesis and subsequent biological evaluation are essential to confirm the predicted improvements. patsnap.com The use of versatile intermediates like this compound can accelerate this cycle by providing a straightforward route to a diverse set of derivatives for SAR exploration.

Prodrug Design Considerations

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. orientjchem.org This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or chemical instability. nih.govscirp.orgresearchgate.net

This compound possesses features that make it and its derivatives interesting candidates for prodrug design. The methanesulfonate group can serve as a promoiety, a chemical group that is attached to the parent drug and is cleaved off in vivo. Sulfonate esters are generally more stable to chemical hydrolysis than carboxylate esters, which can be an advantage for prodrugs that need to remain intact in the gastrointestinal tract before absorption. nih.gov

The in vivo cleavage of a sulfonate ester prodrug would release the parent drug and methanesulfonic acid, a generally well-tolerated and readily excreted byproduct. The cleavage can be mediated by enzymes, such as esterases, although the susceptibility of sulfonate esters to enzymatic hydrolysis can vary. nih.gov In some cases, non-enzymatic chemical cleavage, for instance by reaction with endogenous nucleophiles like glutathione, can also contribute to the release of the active drug. nih.gov

For example, a series of hybrid nitric oxide-releasing anti-inflammatory drugs were designed as ester prodrugs. These compounds released nitric oxide upon incubation with rat serum, suggesting in vivo cleavage by non-specific serum esterases. nih.gov This demonstrates the feasibility of using ester-based promoieties, including sulfonates, for targeted drug release.

The following table outlines key considerations in the design of prodrugs based on the this compound scaffold:

Design Consideration Rationale Potential Advantage
Choice of Parent Drug The parent drug should have a suitable functional group (e.g., hydroxyl, amine) for attachment to the this compound moiety.Enables the formation of a cleavable bond.
Stability of the Sulfonate Linkage The linkage must be stable enough to survive storage and transit to the site of absorption/action.Prevents premature release of the drug.
In Vivo Cleavage Mechanism The prodrug should be efficiently cleaved to the active drug at the desired site of action.Ensures timely and adequate delivery of the therapeutic agent.
Toxicity of the Promoieties The cleaved promoiety (methanesulfonic acid and the oxane-containing fragment) should be non-toxic.Minimizes potential side effects.

Biotransformation and Metabolite Research

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs and other xenobiotics, primarily in the liver. Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and efficacy. nih.govfrontiersin.org For this compound, several metabolic pathways can be anticipated based on its chemical structure.

The primary metabolic transformation is likely the hydrolysis of the methanesulfonate ester bond. This reaction would yield tetrahydropyran-4-methanol (B104037) and methanesulfonic acid. This hydrolysis can be catalyzed by esterases or occur non-enzymatically. The resulting tetrahydropyran-4-methanol could then undergo further metabolism.

The oxane ring itself is also subject to metabolic modification. Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, can catalyze the oxidation of the tetrahydropyran ring at various positions. frontiersin.org This can lead to the formation of hydroxylated metabolites, which may then be further conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. In some cases, cleavage of the ether bond in the oxane ring could occur, leading to the formation of a diol. nih.govscirp.org

Studies on related oxetane-containing compounds have shown that they can be hydrolyzed by microsomal epoxide hydrolase (mEH), representing a non-oxidative metabolic pathway. nih.govscirp.org While the six-membered oxane ring is generally more stable than the four-membered oxetane ring, the possibility of its metabolism by similar hydrolases cannot be entirely ruled out and would be a subject for metabolite research.

The methanesulfonate moiety, once cleaved, is expected to be metabolically stable and readily excreted in the urine. Research on the pharmacokinetics of ethyl methanesulfonate has shown that it is well-absorbed and that its clearance varies between species. nih.gov

The following table summarizes the probable metabolic pathways for this compound:

Metabolic Pathway Enzymes Involved (Predicted) Resulting Metabolites
Ester Hydrolysis Esterases, Chemical HydrolysisTetrahydropyran-4-methanol, Methanesulfonic acid
Oxane Ring Oxidation Cytochrome P450 (CYP) enzymesHydroxylated oxane derivatives
Oxane Ring Cleavage Hydrolases (e.g., mEH - less likely than for oxetanes)Acyclic diol derivatives
Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide and sulfate conjugates of hydroxylated metabolites

Role in Organic Synthesis and Material Science

Utilization in Heterocyclic Compound Synthesis

The tetrahydropyran (B127337) (oxan) ring is a prevalent structural motif in a wide array of biologically active compounds and natural products. Oxan-4-ylmethyl methanesulfonate (B1217627) serves as a key precursor for introducing this valuable scaffold.

A notable application is in the synthesis of substituted pyridines. For instance, 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine has been synthesized, demonstrating the integration of the tetrahydropyran moiety into a pyridine (B92270) ring system. googleapis.com This reaction highlights the role of the "(tetrahydro-2H-pyran-4-yl)methyl" group in building more complex heterocyclic structures. googleapis.com The synthesis of nitrogen-containing heterocycles is a major area of focus in medicinal chemistry due to their diverse pharmacological activities. mdpi.comnih.govnih.gov

The development of synthetic routes to novel heterocyclic systems is of great importance. The synthesis of various nitrogen- and sulfur-containing heterocycles has been a subject of extensive research. iaea.org

Synthesis of Complex Molecular Architectures

The ability to construct intricate molecular frameworks is a cornerstone of modern organic synthesis, enabling access to novel therapeutic agents and materials. Oxan-4-ylmethyl methanesulfonate, by providing the tetrahydropyran unit, contributes to the assembly of such complex molecules.

An example of its application is in the synthesis of bipyridin-6-amine derivatives. Specifically, 5'-chloro-2'-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)-2,4'-bipyridin-6-amine has been prepared, showcasing the incorporation of the oxan-4-ylmethyl group into a multi-ring system. googleapis.com The synthesis of such complex molecules often relies on the use of versatile building blocks that can be reliably coupled together. nih.govthieme-connect.deeurekalert.orgresearchgate.net

The tetrahydropyran ring is a key component in a number of complex natural products and pharmaceutical compounds, including some HIV protease inhibitors where it can enhance binding interactions with the target enzyme. nih.gov

Applications in Polymer and Material Science (e.g., as an intermediate for polymer additives)

The properties of polymers and materials can be fine-tuned by the incorporation of specific chemical moieties. The tetrahydropyran ring, due to its polarity and structural characteristics, can be a valuable component in advanced materials.

Derivatives of tetrahydro-2H-pyran have found utility in the field of liquid crystals. google.com The specific stereochemistry of the tetrahydropyran ring can influence the liquid crystalline properties of the final material. google.com

Development of New Synthetic Reagents and Building Blocks

The development of novel building blocks is crucial for expanding the toolbox of synthetic chemists, allowing for the creation of molecules with new functions and properties. This compound itself is a valuable building block, and it can also be used to generate other novel reagents.

The primary utility of this compound as a building block stems from its nature as an alkylating agent. The methanesulfonate group is an excellent leaving group, which allows for the facile transfer of the "oxan-4-ylmethyl" group to a variety of nucleophiles. google.comnih.gov This reactivity enables the construction of more complex molecules containing the tetrahydropyran ring system.

The creation of new chiral building blocks is of particular importance for the synthesis of enantiomerically pure pharmaceuticals. researchgate.net The development of building blocks containing heterocyclic cores, such as oxetanes and other ring systems, has been a focus of research for applications in peptide and natural product synthesis. rsc.org

High-Energy Material Precursors

The search for new high-energy materials with improved performance and safety characteristics is an ongoing effort. These materials often feature nitrogen-rich heterocyclic backbones or other energetic functionalities.

While a direct application of this compound as a high-energy material precursor is not prominently documented, its structural components suggest potential in this area. The tetrahydropyran ring can serve as a carbon backbone for energetic plasticizers. Energetic plasticizers are crucial components of polymer-bonded explosives and propellants, and often contain ether linkages in their backbone, similar to the oxane structure. For instance, poly(tetrahydrofuran) is a known backbone for such applications.

Furthermore, ferrocene (B1249389) and its derivatives have been used as burn rate catalysts in solid rocket propellants. wikipedia.org The design of new high-energy materials often involves the computational screening of potential candidates, including various heterocyclic structures. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Profiles

The inherent reactivity of the methanesulfonate (B1217627) group as a good leaving group in nucleophilic substitution reactions is well-established. arkat-usa.org However, future research is anticipated to move beyond these classical transformations to explore novel reactivity profiles for Oxan-4-ylmethyl methanesulfonate. The presence of the tetrahydropyran (B127337) (THP) ring, a common scaffold in many biologically active molecules, opens up avenues for more complex and selective chemical manipulations. wikipedia.orgnih.gov

Emerging research is likely to focus on the catalytic activation of the C-O bond of the ether within the oxane ring and the C-H bonds, a challenging but highly rewarding area of organic synthesis. nih.gov The development of novel catalytic systems could enable the functionalization of the tetrahydropyran ring in a chemo- and regioselective manner, providing access to a diverse range of new derivatives with unique properties. Furthermore, the interplay between the oxane moiety and the methanesulfonate group could be exploited in tandem reactions, where a single catalytic system orchestrates multiple transformations in a single pot.

Potential Research AreaDescriptionKey Challenges
Catalytic C-H Functionalization Direct activation and functionalization of C-H bonds on the oxane ring. nih.govAchieving high regioselectivity and stereoselectivity.
Ring-Opening Functionalization Controlled cleavage and subsequent functionalization of the tetrahydropyran ring.Selective bond cleavage without over-reaction.
Tandem Reactions Designing reactions where both the mesylate and the oxane ring participate sequentially.Catalyst compatibility with multiple reaction steps.
Photocatalysis Utilizing light to drive novel transformations of the molecule.Controlling the reaction pathways and preventing side reactions.

Integration into Automated Synthesis Platforms

The drive towards more efficient and reproducible chemical synthesis has led to the rapid development of automated synthesis platforms, including flow chemistry systems. syrris.comresearchgate.netvapourtec.com this compound is a prime candidate for integration into these platforms due to its role as a versatile building block.

Automated flow synthesis can offer significant advantages for reactions involving this compound, such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling reactive intermediates, and the ability to perform multi-step syntheses in a continuous fashion. apolloscientific.co.ukvapourtec.comnih.gov The development of automated protocols for the synthesis of this compound itself, as well as its use in the high-throughput synthesis of compound libraries, is a key area of future research. rsc.orgrug.nlyoutube.com This will enable the rapid generation of diverse molecules for screening in drug discovery and materials science. auctoresonline.org

Advanced Material Development Applications

The unique combination of a flexible, polar oxane ring and a reactive methanesulfonate group makes this compound an intriguing building block for the development of advanced materials. The tetrahydropyran motif is known to be a constituent of various natural products and can be incorporated into polymers. wikipedia.orgresearchgate.net

Future research is expected to explore the use of this compound as a monomer or cross-linking agent in polymerization reactions. The resulting polymers could exhibit interesting properties such as biodegradability, biocompatibility, or specific recognition capabilities, making them suitable for applications in drug delivery, tissue engineering, and specialty coatings. The ability of the tetrahydropyran ring to participate in hydrogen bonding and other non-covalent interactions could also be exploited in the design of self-assembling materials and functional gels.

Sustainable Synthesis and Circular Economy Contributions

The principles of green chemistry and the development of a circular economy are increasingly influencing the chemical industry. sitra.fisitra.fiweforum.orgrenewablematter.eu Future research on this compound will undoubtedly be guided by these principles. This includes the development of more sustainable synthetic routes to the compound, for example, by utilizing bio-based starting materials for the synthesis of the tetrahydropyran-4-methanol (B104037) precursor.

Furthermore, exploring the lifecycle of this compound and its derivatives within a circular economy framework is a nascent but critical research area. rsc.orgresearchgate.net This could involve designing processes for the recovery and reuse of the compound or its byproducts, or developing biodegradable materials that can be safely returned to the environment at the end of their life. The use of greener, recyclable catalysts in its synthesis is also a key aspect of this endeavor.

Expanding Biological Applications Beyond Current Scope

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govauctoresonline.orgresearchgate.netnih.gov While the direct biological applications of this compound are not extensively documented, its role as a key intermediate for the synthesis of biologically active molecules is significant.

Future research will likely focus on utilizing this building block to synthesize novel derivatives targeting a wider range of biological pathways and diseases. The structural diversity that can be generated from this precursor allows for the exploration of new chemical space in the search for potent and selective inhibitors of emerging therapeutic targets. nih.govfrontiersin.org The focus may shift towards complex diseases where modulation of specific protein-protein interactions or targeting of allosteric sites is required, and the three-dimensional nature of the tetrahydropyran ring can be advantageous in designing such molecules. mdpi.comnih.govnih.gov

Data-Driven Discovery and Machine Learning in Research

The integration of data-driven approaches and machine learning (ML) is revolutionizing chemical research. cmu.eduresearchgate.net For a compound like this compound, ML models can be developed to predict its reactivity in various chemical transformations, accelerating the discovery of new reactions and optimizing reaction conditions. rsc.org

Q & A

Q. How is Oxan-4-ylmethyl methanesulfonate synthesized in laboratory settings?

Synthesis typically involves multi-step organic reactions. For example, sulfonate esters like this compound may be prepared via nucleophilic substitution, where a hydroxyl group in oxan-4-ylmethanol reacts with methanesulfonyl chloride under basic conditions (e.g., using K₂CO₃ as a catalyst). Reaction optimization includes controlling temperature (e.g., reflux in ethyl acetate) and stoichiometric ratios of reagents to minimize side products . Purification often employs recrystallization or column chromatography. Safety protocols, such as using fume hoods and protective equipment, are critical due to the reactivity of sulfonylating agents .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm structural integrity, particularly the oxane ring and sulfonate group.
  • LC/MS/MS : For trace impurity detection, using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to achieve low limits of quantification (LOQ: 0.4 µg/g) .
  • GC-FID or GC/MS : For volatile derivatives, though matrix interference may necessitate advanced cleanup steps (e.g., solid-phase extraction) . Validation parameters (linearity, precision, recovery rates) should align with ICH guidelines, as demonstrated in studies on analogous methanesulfonates .

Q. What safety protocols are essential when handling this compound?

Due to its sulfonate group and potential genotoxicity, researchers must:

  • Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
  • Work in ventilated environments to avoid inhalation.
  • Monitor waste disposal, as sulfonates may persist in aquatic systems and bioaccumulate .
  • Follow genotoxicity guidelines (e.g., EMA/FDA limits of 1.5 µg/day exposure) if used in pharmaceutical contexts .

Advanced Research Questions

Q. How can researchers address discrepancies in genotoxicity data for this compound derivatives?

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or dose-response relationships. To resolve these:

  • Conduct comparative studies using standardized assays (e.g., Ames test, micronucleus assay) .
  • Analyze metabolic activation pathways; some derivatives may require enzymatic conversion to genotoxic intermediates.
  • Apply statistical tools (e.g., GraphPad Prism) to evaluate dose thresholds and uncertainty intervals .

Q. What strategies optimize the detection of low-level impurities like this compound in pharmaceutical APIs?

Advanced LC/MS/MS methods with MRM mode enhance sensitivity and specificity. Key steps include:

  • Column selection (e.g., Zorbax SB C18 for resolution).
  • Sample preparation via SPE (solid-phase extraction) to reduce matrix effects.
  • Calibration across 0.0025–0.3 µg/ml with R² ≥ 0.999 . Ruggedness testing with different analysts and instruments ensures reproducibility, as demonstrated in Emtricitabine API studies .

Q. How do structural modifications of this compound influence its reactivity in nucleophilic substitutions?

The oxane ring’s steric and electronic properties modulate reactivity. For example:

  • Electron-withdrawing groups on the oxane ring enhance sulfonate leaving-group ability, accelerating SN2 reactions.
  • Substituents at the 4-position may hinder nucleophile access, requiring polar aprotic solvents (e.g., DMF) to improve kinetics. Mechanistic insights can be derived from analogous studies on 4-methyl-umbelliferone sulfonates, where reaction rates correlated with substituent electronegativity .

Key Considerations

  • Experimental Design : Include negative/positive controls (e.g., DMSO, methyl methanesulfonate) to validate assay conditions .
  • Data Analysis : Use raw data appendices for large datasets, ensuring transparency in statistical evaluations .
  • Regulatory Compliance : Align impurity profiling with EMA/FDA guidelines to mitigate genotoxic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.